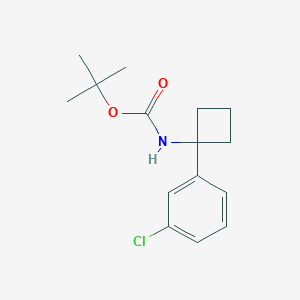

Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[1-(3-chlorophenyl)cyclobutyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO2/c1-14(2,3)19-13(18)17-15(8-5-9-15)11-6-4-7-12(16)10-11/h4,6-7,10H,5,8-9H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNKKQWKIFKYPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-(3-chlorophenyl)cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted carbamates or phenyl derivatives.

Scientific Research Applications

Tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate is a synthetic organic compound with a tert-butyl carbamate group, a 3-chlorophenyl group, and an ethylamino substituent. It is also known by the CAS number 1690787-08-6 and the molecular formula C17H27ClN2O2.

Preparation Methods

Tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate is typically synthesized through a multi-step process:

- Formation of the Intermediate Amine: The intermediate amine, 1-(3-chlorophenyl)ethylamine, is synthesized by reducing the corresponding nitro compound or through reductive amination of 3-chloroacetophenone.

- Alkylation: The intermediate amine is alkylated with 2-bromo-2-methylpropane to introduce the tert-butyl group. This reaction is typically performed using a base like potassium carbonate in an aprotic solvent such as acetonitrile.

- Carbamoylation: The alkylated amine reacts with tert-butyl chloroformate to form the desired carbamate, typically under basic conditions using a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial production methods follow similar routes but are performed on a larger scale, with optimized reaction conditions to maximize yield and purity, including precise control of temperature, solvent choice, and reaction time. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.

Chemical Reactions

Tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate can undergo several types of chemical reactions:

- Oxidation: Oxidation reactions can occur at the ethylamino group, leading to N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

- Reduction: Reduction reactions can target the carbamate group, potentially converting it to the corresponding amine. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

- Substitution: The 3-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions. Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Scientific Research Applications

Tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate is used in various scientific applications:

- Chemistry: In synthetic chemistry, it serves as a building block for synthesizing more complex molecules.

- Biology and Medicine: It is studied for its potential pharmacological properties and may act as a precursor for synthesizing bioactive molecules, including potential drug candidates. Its structural features suggest it could interact with specific biological targets, making it a subject of interest in medicinal chemistry.

- Industry: It can be used to produce specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including developing polymers and advanced materials.

Biological Activities

Mechanism of Action

The mechanism of action of tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can include signal transduction, metabolic processes, or cellular regulation.

Comparison with Similar Compounds

Substituent Position Variations: 3-Chloro vs. 4-Chloro Derivatives

- Tert-butyl (4-chlorophenethyl)carbamate (CAS: 167886-56-8) Molecular Formula: C₁₃H₁₈ClNO₂ (MW: 255.74) . Key Differences:

- The chlorophenyl group is attached to a phenethyl chain instead of a cyclobutane ring.

- Implications:

USP Sibutramine Related Compound B (N-{1-[1-(3-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine hydrochloride)

Halogen Substitution: Bromine vs. Chlorine

- Tert-butyl (1-(3-bromophenyl)cyclobutyl)carbamate (BD321041) Molecular Formula: C₁₅H₂₀BrNO₂ (MW: 326.23) . Key Differences:

- Bromine substitution increases molecular weight by ~70.5 g/mol compared to chlorine (atomic weight: Br = 79.9 vs. Cl = 35.45).

Brominated analogs may exhibit enhanced electrophilicity in aryl cross-coupling reactions (e.g., Suzuki-Miyaura) .

Tert-butyl (1-(4-bromophenyl)cyclobutyl)carbamate (D207564)

- The 4-bromo derivative’s para-substitution likely impacts crystal packing and solubility compared to the meta-substituted 3-chloro analog .

Cyclic Structure Modifications: Cyclobutane vs. Cyclopropane

- Tert-butyl (1-((3-bromo-5-chlorophenoxy)methyl)cyclopropyl)carbamate Molecular Formula: C₁₅H₁₉BrClNO₃ (MW: 376.67) . Structural Contrasts:

- The phenoxymethyl group adds polarity, which may influence solubility in aqueous systems .

Functional Group Variations: Carbamates vs. Amines

- Tert-butyl (1-cyano-4-methylcyclohexyl)(3-hydroxypropyl)carbamate Synthesis: Prepared via FCC (flash column chromatography) using 3:2 hexane/ethyl acetate with 1% triethylamine . Key Features:

- The cyano and hydroxypropyl groups introduce hydrogen-bonding capacity, differing from the inert Boc group in the target compound .

Data Table: Structural and Property Comparison

Research Findings and Implications

- Synthetic Utility : The Boc group in this compound offers stability during synthesis, whereas brominated analogs (e.g., BD321041) are more reactive in metal-catalyzed reactions .

- Safety Profile: Unlike some brominated derivatives, chlorinated carbamates (e.g., CAS 167886-56-8) are generally non-hazardous under standard conditions, though strong acids/bases may degrade the Boc group .

Biological Activity

Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a cyclobutyl moiety, which is further substituted with a 3-chlorophenyl group. This structural arrangement is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving membrane permeability and interaction with lipid bilayers, which is crucial for its pharmacological effects .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of carbamates can show varying degrees of antimicrobial properties. The presence of the chlorophenyl group may enhance this activity by affecting the compound's electronic properties .

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects on cancer cell lines. For example, compounds with similar structures have shown IC50 values indicating significant growth inhibition in certain cancer types .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which is a common mechanism for therapeutic agents targeting various diseases .

Case Studies

- Cytotoxicity Assessment : A study assessed the cytotoxic effects of various tert-butyl carbamate derivatives on cancer cell lines. The results indicated that compounds with electron-donating groups exhibited enhanced activity. Specifically, this compound showed promising results in inhibiting cell proliferation at concentrations as low as 50 µM .

- Antimicrobial Testing : Another study investigated the antimicrobial properties of related carbamate compounds against common bacterial strains. The findings suggested that modifications to the phenyl ring significantly affected the antimicrobial potency, highlighting the importance of structural variations in biological activity .

Table 1: Cytotoxicity IC50 Values of Related Compounds

| Compound Name | IC50 (µM) | Cell Line Tested |

|---|---|---|

| This compound | 50 | MCF-7 (breast cancer) |

| Tert-butyl (1-(4-fluorophenyl)cyclobutyl)carbamate | 40 | HeLa (cervical cancer) |

| Tert-butyl (1-(2-nitrophenyl)cyclobutyl)carbamate | 60 | A549 (lung cancer) |

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound Name | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| This compound | 15 | E. coli |

| Tert-butyl (1-(4-chlorophenyl)cyclobutyl)carbamate | 12 | S. aureus |

| Tert-butyl (1-(2-methylphenyl)cyclobutyl)carbamate | 10 | P. aeruginosa |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate?

- Methodology : The compound is synthesized via carbamate bond formation between tert-butyl carbamate derivatives and substituted cyclobutylamines. A typical protocol involves reacting 1-(3-chlorophenyl)cyclobutylamine with tert-butyl chloroformate in the presence of a base (e.g., sodium hydride or triethylamine) in anhydrous dichloromethane or tetrahydrofuran at 0–25°C .

- Critical Parameters :

- Base selection impacts reaction efficiency; strong bases like NaH may accelerate deprotonation of the amine.

- Solvent choice must avoid protic conditions to prevent hydrolysis of the carbamate group .

Q. How should researchers characterize the purity and structure of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to confirm cyclobutyl geometry, tert-butyl group integration, and aryl substituent positions .

- HPLC-MS : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) coupled with mass spectrometry for purity assessment (>95%) and molecular ion verification (expected [M+H] ~313.8 Da) .

- Melting Point : Although specific data are unavailable, differential scanning calorimetry (DSC) is recommended to establish thermal stability .

Q. What are the key considerations for handling and storing this compound to ensure stability?

- Storage : Keep in airtight containers under inert gas (N/Ar) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, strong acids/bases, and UV light .

- Handling : Use PPE (nitrile gloves, safety goggles) and engineering controls (fume hood) to minimize inhalation/contact. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this carbamate derivative?

- Methods :

- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to assess steric effects of the tert-butyl group and electronic effects of the 3-chlorophenyl moiety on carbamate bond stability .

- Molecular Dynamics (MD) : Simulate solvation effects in common solvents (THF, DCM) to predict solubility and aggregation behavior .

Q. What strategies are effective in resolving contradictions in spectroscopic data during structural elucidation?

- Case Study : If H NMR shows unexpected splitting patterns in the cyclobutyl region:

Variable Temperature (VT) NMR : Determine if dynamic ring puckering causes signal broadening .

2D NMR (COSY, NOESY) : Confirm through-space correlations between cyclobutyl protons and adjacent substituents .

X-ray Crystallography : Resolve ambiguities by crystallizing the compound (e.g., using slow vapor diffusion with hexane/ethyl acetate) .

Q. How does the cyclobutyl ring influence the compound's interaction with biological targets?

- Mechanistic Insights :

- The cyclobutyl group imposes conformational rigidity, potentially enhancing binding specificity to enzymes or receptors compared to flexible analogs .

- In Silico Docking : Use AutoDock Vina to model interactions with targets like cytochrome P450 isoforms or kinase domains. Compare binding energies with phenyl/cyclopropyl analogs .

- Experimental Validation :

- SPR/Biacore : Measure real-time binding kinetics to immobilized targets .

- Cellular Assays : Test cytotoxicity and target modulation in relevant cell lines (e.g., HEK293 or HepG2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.